6-Chloro-2-methyl-5-nitroimidazo[2,1-b][1,3,4]thiadiazole
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Overview
Description
6-Chloro-2-methyl-5-nitroimidazo[2,1-b][1,3,4]thiadiazole is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-methyl-5-nitroimidazo[2,1-b][1,3,4]thiadiazole typically involves the reaction of 2-methylimidazole with chlorinating agents and nitrating agents under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as acetonitrile or dichloromethane, and requires careful temperature control to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to control the reaction parameters. The process typically includes steps such as mixing, heating, and purification to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-methyl-5-nitroimidazo[2,1-b][1,3,4]thiadiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
6-Chloro-2-methyl-5-nitroimidazo[2,1-b][1,3,4]thiadiazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Chloro-2-methyl-5-nitroimidazo[2,1-b][1,3,4]thiadiazole involves its interaction with specific molecular targets within cells. The compound can inhibit the activity of certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-5-nitroimidazo[2,1-b][1,3]thiazole
- 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine
Uniqueness
6-Chloro-2-methyl-5-nitroimidazo[2,1-b][1,3,4]thiadiazole is unique due to its specific combination of functional groups and heterocyclic structure
Properties
IUPAC Name |
6-chloro-2-methyl-5-nitroimidazo[2,1-b][1,3,4]thiadiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN4O2S/c1-2-8-9-4(10(11)12)3(6)7-5(9)13-2/h1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWELUDHOLGIEGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(N=C2S1)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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